Lipophilicity Advantage Over the 1-Propyl Regioisomer
The 2-propyl substitution on the imidazole ring markedly increases lipophilicity compared to the 1-propyl regioisomer. The target compound exhibits a LogP of 0.97, while the 1-propyl isomer (5-Amino-1-propyl-1H-imidazole-4-carboxamide) has an ACD/LogP of -0.67, representing a difference of approximately 1.64 log units . This translates to over a 40-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.97 (XLogP3) |
| Comparator Or Baseline | 5-Amino-1-propyl-1H-imidazole-4-carboxamide (CAS 61507-88-8). ACD/LogP = -0.67 |
| Quantified Difference | Delta LogP = 1.64 (approx. 43.6-fold higher Kow) |
| Conditions | Predicted values from computational models (XLogP3 for target, ACD/Labs for comparator). |
Why This Matters
Higher logP indicates greater membrane permeability potential, making the 2-propyl isomer a preferred choice for cell-based assays or in vivo studies where passive diffusion across lipid bilayers is essential.
